tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate
Description
The compound tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate is a bicyclic organic molecule featuring a piperidine ring fused to a pyridine moiety. The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen serves as a protective group for the amine, a common strategy in medicinal chemistry to enhance solubility and stability during synthesis . The aminomethyl substituent on the pyridine ring introduces a reactive primary amine, making this compound a versatile intermediate for further functionalization, such as coupling with carboxylic acids or participation in nucleophilic reactions.
Properties
Molecular Formula |
C16H25N3O2 |
|---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-8-6-13(7-9-19)14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-10,17H2,1-3H3 |
InChI Key |
QASNNOGMJIDNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)CN |
Origin of Product |
United States |
Preparation Methods
Key Intermediate: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
A common precursor in the synthesis is tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate , which can be converted to various substituted derivatives.
- Preparation involves protection of the piperidine nitrogen with a Boc group.
- The hydroxymethyl group at the 4-position serves as a handle for further substitution reactions.
Nucleophilic Aromatic Substitution and Coupling Reactions
One effective approach to introduce the pyridinyl moiety involves nucleophilic aromatic substitution (SNAr) of halogenated pyridine derivatives with the piperidine intermediate.
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1 | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate + 2-bromo-4-chloro-5-nitropyridine, sodium hydride in DMF, room temperature, overnight | 62% | Formation of tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate intermediate. Purified by silica gel chromatography. Confirmed by 1H NMR and LCMS. |
This step involves deprotonation of the hydroxymethyl group followed by substitution on the halogenated pyridine ring, generating an ether linkage between the piperidine and pyridine rings.
Reduction and Aminomethyl Group Installation
The nitro group on the pyridine ring is subsequently reduced to an amino group, and the bromine substituent is replaced or transformed to introduce the aminomethyl group at the 5-position.
- Reduction is typically performed using catalytic hydrogenation or chemical reductants such as palladium on carbon under hydrogen atmosphere.
- Aminomethylation can be achieved via nucleophilic substitution or reductive amination strategies employing formaldehyde or related reagents.
Alternative Synthetic Routes
Other synthetic methods reported include:
Representative Reaction Conditions Summary
Analytical and Characterization Data
- 1H NMR Spectroscopy confirms the presence of tert-butyl group (singlet ~1.45 ppm), piperidine ring protons (multiplets 1.2–3.0 ppm), aromatic pyridine protons (7.0–8.8 ppm), and aminomethyl protons (around 4.0 ppm).
- LCMS data shows molecular ion peaks consistent with the expected molecular weight (~277.36 g/mol for the Boc-protected compound).
- Purity and identity are verified by chromatographic techniques and mass spectrometry.
Research Findings and Perspectives
- The Boc-protected piperidine intermediates serve as versatile scaffolds for further functionalization, enabling the synthesis of diverse analogs for medicinal chemistry applications.
- The nucleophilic aromatic substitution approach allows selective modification of pyridine derivatives, facilitating the introduction of the aminomethyl group with good regioselectivity.
- Catalytic hydrogenation and reductive amination are effective for converting nitro groups to amines and installing aminomethyl substituents, respectively, under mild conditions preserving sensitive groups.
- Alternative palladium-catalyzed cross-coupling methods provide complementary routes that may improve yields and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, hydroxyl groups, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:
- AMPK Activation : Research indicates that derivatives of this compound may act as indirect activators of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation can lead to metabolic benefits and has implications for treating conditions such as diabetes and obesity .
Neuroscience
The compound's structural features suggest potential applications in neuroscience:
- Neuroprotective Effects : Studies have shown that similar compounds can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Pharmacology
In pharmacological studies, the compound has been evaluated for its efficacy and safety profiles:
- In Vivo Studies : Animal studies have demonstrated that compounds related to this compound exhibit favorable pharmacokinetic properties, including good bioavailability and low toxicity .
Case Study 1: AMPK Activation
A recent study synthesized several derivatives of this compound and tested their effects on AMPK activation in cellular models. Results showed that one derivative significantly increased AMPK phosphorylation levels, leading to enhanced glucose uptake in muscle cells .
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer’s disease, a related compound was shown to reduce amyloid-beta accumulation and improve cognitive function in treated animals. This suggests that similar compounds may hold promise for developing therapeutic strategies against neurodegenerative disorders .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to inhibition or activation of specific biological processes, depending on the context.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Substitution Position : The pyridine ring’s substitution pattern (C2 vs. C3) significantly impacts electronic properties and binding affinity. For example, pyridin-2-yl derivatives (target compound) may exhibit stronger hydrogen-bonding interactions compared to pyridin-3-yl analogs due to spatial orientation .
- Functional Groups: The presence of an aminomethyl group (target) vs. a hydroxymethyl group () alters reactivity. Aminomethyl enables conjugation with electrophiles, whereas hydroxymethyl favors oxidation or esterification .
Crystallographic and Conformational Analysis
Crystallographic data for analogs (e.g., and ) reveal:
- Triclinic Crystal Systems: Compounds like tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid crystallize in triclinic systems (space group P1) with unit cell parameters a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å . These metrics suggest similar packing efficiencies for the target compound.
- Hydrogen-Bonding Networks: The aminomethyl group in the target compound may participate in intermolecular H-bonding, analogous to the carboxamide group in , which forms a layered structure stabilized by N–H···O interactions .
Biological Activity
tert-Butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a pyridine moiety, and a tert-butyl ester group. This compound has been investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and receptor modulation.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
The compound's structure allows it to interact with various biological targets, making it a candidate for drug development aimed at specific diseases.
The biological activity of this compound is primarily mediated through its ability to bind to proteins or enzymes, thereby influencing their activity. This interaction can lead to therapeutic effects, such as:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways.
- Receptor Modulation : It may modulate neurotransmitter receptors, indicating its possible role in treating neurological disorders.
Biological Activity Studies
Recent studies have focused on the compound's interaction with various biological pathways. Some key findings include:
- Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory effects on enzymes involved in cancer pathways, such as the PI3K/AKT/mTOR pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Neurotransmitter Receptor Interaction : The compound has been evaluated for its binding affinity to neurotransmitter receptors, showing promise in modulating pathways associated with mood disorders and neurodegenerative diseases .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of COX enzymes, which are critical in inflammatory responses .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Cancer Cell Lines
In vitro studies on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at concentrations as low as 0.1 μM. The mechanism was linked to its ability to disrupt microtubule polymerization, similar to known chemotherapeutic agents like colchicine .
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of this compound revealed that it could enhance neuronal survival in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-[3-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | C16H25N3O2 | Contains a piperazine ring; alters biological activity |
| Tert-butyl 4-(5-methylpyridin-2-yl)amino-piperidine | C16H26N3O2 | Includes a methyl group on the pyridine ring; affects solubility |
| Tert-butyl 4-(methyl(5-nitropyridin-2-yl)amino)piperidine | C16H25N4O3 | Features a nitro group; may enhance potency but alters toxicity |
These comparisons illustrate how variations in substituents can significantly impact pharmacological properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
